3-(3-Phenoxypropoxy)propyl propanoate
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Overview
Description
3-(3-Phenoxypropoxy)propyl propanoate is an organic compound with the molecular formula C15H22O4. It is an ester formed from the reaction of 3-(3-phenoxypropoxy)propanol and propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl propanoate typically involves the esterification reaction between 3-(3-phenoxypropoxy)propanol and propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)propyl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Phenoxypropoxy)propyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)propyl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propyl propanoate: An ester with a similar structure but without the phenoxypropoxy group.
Phenoxypropyl esters: Compounds with similar functional groups but different alkyl chains.
Uniqueness
3-(3-Phenoxypropoxy)propyl propanoate is unique due to the presence of the phenoxypropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6290-40-0 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)propyl propanoate |
InChI |
InChI=1S/C15H22O4/c1-2-15(16)19-13-7-11-17-10-6-12-18-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3 |
InChI Key |
HQDIDSCERHEVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCOCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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